molecular formula C9H15ClN2O2 B3001629 Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride CAS No. 123730-64-3

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Cat. No.: B3001629
CAS No.: 123730-64-3
M. Wt: 218.68
InChI Key: ZLMPLZLHGNPJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the required specifications for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of functional groups, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-2-13-8(12)9(7-10)3-5-11-6-4-9;/h11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMPLZLHGNPJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cold solution of O1-tert-butyl O4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (0.4 g, 1.41 mmol) in 1,4-dioxane (10 mL) was added HCl-dioxane (4 M, 5 mL) solution. The resulting mixture was stirred at rt for 30 minutes. After completion of reaction (by TLC), solvent was evaporated to obtain the product as a solid (0.28 g). MS: 183.27 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.